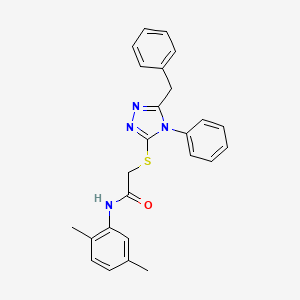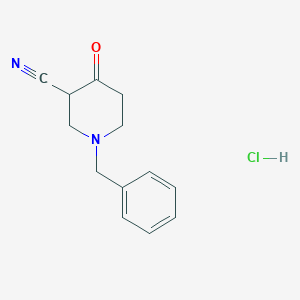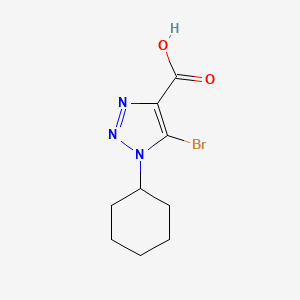![molecular formula C8H4F2INO2 B11782553 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with a suitable aldehyde can form the benzoxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce the iodine substituent .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different oxazole derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as iodosobenzene for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)benzoxazole
- 6-Iodobenzoxazole
- 2-(Methoxy)-6-iodobenzoxazole
Uniqueness
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and iodine substituents. This combination of functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H4F2INO2 |
|---|---|
Poids moléculaire |
311.02 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H |
Clé InChI |
CHLNKZHKMSRWDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)



![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)







![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
